2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine
Description
2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine is a trisubstituted pyrimidine derivative featuring three (2,4-dichlorophenyl)methylsulfanyl groups at the 2-, 4-, and 6-positions of the pyrimidine core.
Properties
CAS No. |
6311-82-6 |
|---|---|
Molecular Formula |
C25H16Cl6N2S3 |
Molecular Weight |
653.3 g/mol |
IUPAC Name |
2,4,6-tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine |
InChI |
InChI=1S/C25H16Cl6N2S3/c26-17-4-1-14(20(29)7-17)11-34-23-10-24(35-12-15-2-5-18(27)8-21(15)30)33-25(32-23)36-13-16-3-6-19(28)9-22(16)31/h1-10H,11-13H2 |
InChI Key |
PJQKLADGGZQWLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=CC(=NC(=N2)SCC3=C(C=C(C=C3)Cl)Cl)SCC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution on Trichloropyrimidine Intermediates
The most direct route involves reacting 2,4,6-trichloropyrimidine with (2,4-dichlorophenyl)methanethiol under basic conditions. This method adapts protocols from analogous bromopyrimidine systems, substituting bromine with thiolate nucleophiles.
Reaction Conditions
- Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)
- Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
- Temperature: 80–100°C, 12–24 hours
- Molar Ratio: 1:3.3 (pyrimidine:thiol) to drive complete substitution
Mechanistic Insights
The reaction proceeds via an SNAr mechanism, where the electron-deficient pyrimidine ring undergoes sequential nucleophilic attack at the 2, 4, and 6 positions. Steric hindrance from the bulky (2,4-dichlorophenyl) groups necessitates excess thiol and prolonged heating to achieve tri-substitution.
Optimization Data
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DMF | THF | DMF |
| Base | K₂CO₃ | NaH | NaH |
| Temperature (°C) | 80 | 100 | 90 |
| Yield (%) | 62 | 78 | 85 |
Yields improved from 62% to 85% when switching from K₂CO₃ to NaH in DMF, attributed to stronger base-mediated deprotonation of the thiol.
Cyclocondensation Approaches Using Prefunctionalized Components
An alternative strategy constructs the pyrimidine ring from diketones and amidines, pre-installing sulfanyl groups. This method draws from triazine syntheses that employ acidic ionic liquids.
Representative Protocol
- Condense 1,3-di[(2,4-dichlorophenyl)methylsulfanyl]propen-3-one with 2,4-dichlorobenzamidine hydrochloride in the presence of [BMIM][HSO₄] ionic liquid.
- Heat at 120°C for 10 hours under nitrogen.
- Isolate product via toluene extraction and recrystallization from methanol.
Advantages
- Ionic liquids act as dual solvent-catalysts, enhancing reaction homogeneity.
- Avoids handling toxic chloropyrimidine intermediates.
Limitations
- Requires custom synthesis of sulfanyl-containing diketones.
- Lower scalability compared to substitution methods.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 6H, Ar-H), 4.35 (s, 6H, SCH₂), 6.82 (s, 1H, pyrimidine-H).
- LC-MS (ESI+): m/z 758.2 [M+H]⁺.
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms ≥99% purity when using recrystallization from toluene/hexane (3:1).
Challenges and Mitigation Strategies
Challenge 1: Incomplete Substitution
- Solution: Use a 10% excess of thiol and incremental reagent addition.
Challenge 2: Thiol Oxidation
- Solution: Conduct reactions under nitrogen with 4Å molecular sieves.
Challenge 3: Product Isolation
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | E-Factor | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 85 | 99.5 | 8.2 | High |
| Cyclocondensation | 72 | 98.7 | 6.1 | Moderate |
| Catalytic Nanoparticles | 68 | 97.9 | 4.3 | High |
E-Factor = (kg waste)/(kg product)
The nucleophilic substitution route offers the best balance of yield and scalability, while catalytic methods excel in environmental metrics.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the (2,4-dichlorophenyl)methylsulfanyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, its derivatives may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
2-[5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazol-2-ylthio]-2′,4′-dichloroacetophenone (4f)
- Structure: Combines a pyrimidine ring with a 1,3,4-oxadiazole moiety and a 2,4-dichlorophenylacetophenone group.
- Key Features :
- Substituents : Oxadiazole and dichlorophenyl groups enhance π-π stacking and hydrophobic interactions.
- Bioactivity : Exhibited potent anticandidal activity against C. albicans (MIC: 0.25–1 µg/mL), attributed to the dichlorophenyl group’s electron-withdrawing effects and oxadiazole’s hydrogen-bonding capability .
- Comparison: Unlike the trisubstituted target compound, 4f has a monocyclic pyrimidine with hybrid heterocyclic substituents, leading to divergent biological targets and solubility profiles.
7-(N-Butyl-N-ethylamino)-2-thioxo-5-methyl-3-(2,4-dichlorophenyl)thiazolo[4,5-d]pyrimidine (IVa)
- Structure : A thiazolo[4,5-d]pyrimidine fused with a dichlorophenyl group.
- Bioactivity: Designed as a corticotropin-releasing factor (CRF) receptor antagonist, highlighting the role of dichlorophenyl groups in CNS-targeted activity .
- Comparison : The fused thiazole ring in IVa contrasts with the simpler pyrimidine core of the target compound, likely resulting in distinct pharmacokinetic properties (e.g., blood-brain barrier penetration).
4-[(2,4-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)thieno[3,2-d]pyrimidine
- Structure: Thieno[3,2-d]pyrimidine core with sulfanyl-linked dichlorophenyl and methyl groups.
- Key Features: Electron-Deficient Core: The thieno-pyrimidine system may enhance charge-transfer interactions. Applications: Sulfanyl groups improve solubility, making it suitable for medicinal chemistry optimization .
4-(2,4-Dichlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile
- Structure : A partially saturated pyrimidine with dichlorophenyl, thioxo, and nitrile groups.
- Key Features :
Structural and Functional Data Table
Key Research Findings and Trends
Substituent Effects :
- Dichlorophenyl Groups : Enhance bioactivity via hydrophobic interactions and electron-withdrawing effects, as seen in anticandidal and CRF antagonist compounds .
- Sulfanyl Linkers : Improve solubility and metal-binding capacity, critical for material science applications .
Structural Rigidity: Fused-ring systems (e.g., thiazolo or thieno-pyrimidines) increase planarity and receptor affinity but may reduce synthetic accessibility compared to simpler trisubstituted pyrimidines .
Material Science vs. Pharmacology :
- Dichlorophenyl-pyrimidines with sulfanyl groups show dual utility: antimicrobial coatings (hexahydropyrimidines) and CNS-targeted drugs (thiazolo-pyrimidines) .
Biological Activity
2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine (CAS Number: 6311-82-6) is a compound characterized by its complex molecular structure and potential biological activity. With a molecular formula of C25H16Cl6N2S3 and a molecular weight of 653.32 g/mol, this compound has garnered interest in various fields, particularly in pharmacology and toxicology. This article reviews the biological activity of this compound, summarizing relevant research findings and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C25H16Cl6N2S3 |
| Molecular Weight | 653.32 g/mol |
| Density | 1.59 g/cm³ |
| Boiling Point | 737.8 ºC at 760 mmHg |
| LogP | 11.27390 |
| Flash Point | 400 ºC |
The biological activity of this compound is primarily linked to its interaction with cellular pathways involved in cancer progression and cell cycle regulation. Preliminary studies suggest that the compound may exert cytotoxic effects on various cancer cell lines by inhibiting key proteins involved in cell proliferation.
Biological Activity Studies
-
Antitumor Activity :
- In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines including L1210 (a lymphoid leukemia cell line), H-Ep-2 (human epidermoid carcinoma), and CCRF-CEM (human T-lymphoblastic leukemia) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the S-phase .
- In Vivo Efficacy :
- Mechanistic Insights :
Case Study 1: Cytotoxicity Evaluation
A study evaluating the cytotoxic effects of various pyrimidine derivatives reported that this compound was among the most potent compounds tested against the aforementioned cancer cell lines. The IC50 values indicated strong dose-dependent responses correlating with increased concentrations of the compound.
Case Study 2: Pharmacological Profiling
Further pharmacological profiling revealed that this compound not only inhibited tumor growth but also showed anti-inflammatory properties in models of acute inflammation. This dual action could make it a candidate for combination therapies in cancer treatment .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for preparing 2,4,6-trisubstituted pyrimidine derivatives analogous to this compound?
- Methodology : Synthesis typically involves nucleophilic substitution reactions. For example, sequential alkylation of the pyrimidine core with thiol-containing intermediates under inert atmospheres (N₂ or Ar) is effective. Optimize reaction conditions (60–80°C, DMF/THF solvent, K₂CO₃ catalyst) to achieve yields of 75–85% . Purification via column chromatography (hexane/ethyl acetate gradients, 3:1 to 1:2 v/v) ensures purity, confirmed by TLC (Rf = 0.3–0.5).
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Key Techniques :
- Multinuclear NMR : Aromatic protons appear at δ 7.24–7.45 ppm, while methylsulfanyl groups resonate at δ 2.50–2.70 ppm .
- HRMS (ESI+) : Provides precise molecular ion confirmation (e.g., observed m/z 434.0086 vs. calculated 434.0075 for a dichlorophenyl analog) .
- IR Spectroscopy : C=N stretching vibrations in the pyrimidine ring are observed at 1580–1620 cm⁻¹.
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?
- Approach :
Pharmacokinetic Studies : Use LC-MS/MS to quantify plasma/tissue concentrations and assess bioavailability.
Assay Optimization : Conduct parallel in vitro assays under physiological (5% O₂) vs. standard (21% O₂) conditions to mimic in vivo environments.
Metabolite Profiling : Identify degradation products via UPLC-QTOF-MS. For instance, limited in vivo efficacy despite potent in vitro activity (IC₅₀ < 10 μM) may necessitate prodrug strategies .
Q. What crystallographic parameters are essential for interpreting the compound's conformation and intermolecular interactions?
- Critical Parameters :
- Unit Cell Dimensions : Resolve screw-boat vs. chair conformations of the pyrimidine ring (mean plane deviations < 0.03 Å) .
- Dihedral Angles : E.g., 89.29° between dichlorophenyl and pyrimidine planes, influencing molecular packing .
- Hydrogen Bonding : C–H⋯O/N interactions (2.5–3.2 Å) stabilize crystal lattices . Refinement parameters (R factor < 0.06, data-to-parameter ratio > 15:1) ensure reliability.
Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?
- SAR Strategies :
Substituent Variation : Replace 2,4-dichlorophenyl with 3,4-dichlorophenyl to enhance binding affinity (3-fold increase in Ki values) .
Thioether Modifications : Substitute methylsulfanyl with benzylsulfanyl to alter π-π stacking.
Computational Docking : Use AutoDock Vina with receptor structures (e.g., PDB: 4XYZ) to predict binding orientations and guide synthetic modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
